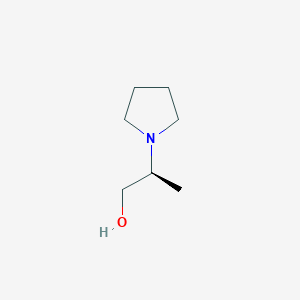
3-chloro-3,3-difluoropropan-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-chloro-3,3-difluoropropan-1-ol is an organic compound with the molecular formula C3H5ClF2O It is a halogenated alcohol, characterized by the presence of chlorine and fluorine atoms attached to a three-carbon chain
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
3-chloro-3,3-difluoropropan-1-ol can be synthesized through the reaction of epichlorohydrin with hydrogen fluoride and potassium fluoride in diethylene glycol as a solvent. The reaction is typically carried out at elevated temperatures, around 118°C, under reflux conditions . Another method involves the reaction of epichlorohydrin with potassium hydrogen fluoride (KHF2) in diethylene glycol at temperatures between 160-170°C, followed by distillation under reduced pressure .
Industrial Production Methods
The industrial production of this compound follows similar synthetic routes as described above. The choice of reaction conditions and reagents ensures high yield and purity of the final product, making it suitable for large-scale production.
Analyse Chemischer Reaktionen
Types of Reactions
3-chloro-3,3-difluoropropan-1-ol undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, such as hydroxide ions, leading to the formation of 3,3-difluoropropan-1-ol.
Oxidation Reactions: The hydroxyl group can be oxidized to form corresponding carbonyl compounds.
Reduction Reactions: The compound can be reduced to form 3-chloro-3,3-difluoropropane.
Common Reagents and Conditions
Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic solution.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst.
Major Products Formed
Substitution: 3,3-difluoropropan-1-ol.
Oxidation: 3-chloro-3,3-difluoropropanal.
Reduction: 3-chloro-3,3-difluoropropane.
Wissenschaftliche Forschungsanwendungen
3-chloro-3,3-difluoropropan-1-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various fluorinated compounds.
Biology: Investigated for its potential effects on biological systems, including enzyme inhibition and interaction with cellular components.
Medicine: Explored for its potential use in the development of pharmaceuticals, particularly those requiring fluorinated moieties for enhanced bioactivity.
Wirkmechanismus
The mechanism of action of 3-chloro-3,3-difluoropropan-1-ol involves its interaction with molecular targets such as enzymes and cellular membranes. The presence of chlorine and fluorine atoms enhances its reactivity, allowing it to form covalent bonds with nucleophilic sites on proteins and other biomolecules. This can lead to enzyme inhibition or modification of cellular processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3-chloro-2-fluoropropan-1-ol
- 1,1,1,3,3,3-hexafluoro-2-propanol
- 1,3-difluoro-2-propanol
Uniqueness
3-chloro-3,3-difluoropropan-1-ol is unique due to the presence of both chlorine and fluorine atoms on the same carbon atom, which imparts distinct chemical properties. This makes it a valuable intermediate in the synthesis of complex fluorinated compounds and enhances its reactivity compared to similar compounds .
Eigenschaften
IUPAC Name |
3-chloro-3,3-difluoropropan-1-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H5ClF2O/c4-3(5,6)1-2-7/h7H,1-2H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTZVCGRCPXTEBB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CO)C(F)(F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H5ClF2O |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
130.52 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

